molecular formula C11H14N2O5 B1395132 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid CAS No. 1179291-89-4

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid

Cat. No. B1395132
CAS RN: 1179291-89-4
M. Wt: 254.24 g/mol
InChI Key: INXVKXCIWNHLTH-UHFFFAOYSA-N
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Description

4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid (EHNA) is a nitrobenzoic acid derivative that has been widely used in the scientific community for its various applications. It is a colorless to pale yellow crystalline solid with a molecular weight of 247.25 g/mol. EHNA is a weak organic acid and its pKa is 4.3. It is soluble in water and organic solvents such as ethanol and methanol.

Scientific Research Applications

Synthesis and Optical Properties

  • Nonlinear Optical Properties : The synthesis of compounds like 4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid has been explored for their nonlinear optical properties. For instance, derivatives such as trans-4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino)-4′-(dimethyl amino) stilbene exhibit interesting optical characteristics, including fluorescence properties under specific conditions, which could have applications in photonics and laser technologies (Y. Yan, 2003).

Chemical Synthesis and Characterization

  • Synthesis Routes : The chemical synthesis of derivatives of this compound has been a subject of study, with various synthesis methods developed for related compounds. These methods are crucial for the production of complex organic molecules which have potential applications in various fields like medicinal chemistry and materials science (Chen Guohua, 2013).

Biological Applications

  • Antifungal Activity : Some derivatives of benzoic acid, which include compounds structurally related to this compound, have shown potential as antifungal agents. Studies have been conducted to evaluate their efficacy in inhibiting growth and toxin release in fungi like Aspergillus, indicating potential applications in agriculture and pharmaceuticals (J. Chipley & N. Uraih, 1980).

Analytical Chemistry

  • Analytical Applications : Compounds similar to this compound have been utilized in analytical chemistry, particularly in high-performance liquid chromatography. They serve as precursors or reagents in the detection and quantification of various biochemicals, demonstrating their importance in analytical methodologies (Y. Watanabe & K. Imai, 1981).

properties

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-2-12(5-6-14)9-4-3-8(11(15)16)7-10(9)13(17)18/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXVKXCIWNHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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